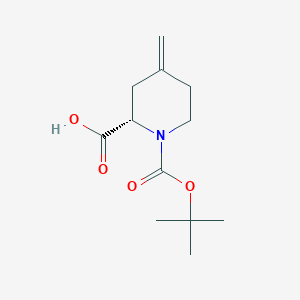
(2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylene Introduction: The methylene group is introduced through a suitable alkylation reaction. This can be done using a methylene halide (e.g., methylene chloride) in the presence of a strong base like sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the intermediate compound using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of the free amine
科学的研究の応用
(2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The methylene group can participate in various biochemical reactions, and the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- (2S,4S)-1-Tert-butoxycarbonyl-4-methoxymethyl-pyrrolidine-2-carboxylic acid
- (2S)-2-Hydroxyoctanoic acid
- Dimethyl sulfoxide (DMSO)
Uniqueness
(2S)-1-Tert-butoxycarbonyl-4-methylene-piperidine-2-carboxylic acid is unique due to its combination of a Boc protecting group, a methylene group, and a carboxylic acid functional group. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h9H,1,5-7H2,2-4H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
IDUPJBBZYMOVHP-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C[C@H]1C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=C)CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















